3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide
Description
This compound is a triazole-based propanamide derivative featuring dual 4-methoxyphenyl substituents on the triazole core and an N-(2-phenylethyl) side chain.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-33-22-12-8-20(9-13-22)24(18-25(32)28-17-16-19-6-4-3-5-7-19)35-27-29-26(30-31-27)21-10-14-23(34-2)15-11-21/h3-15,24H,16-18H2,1-2H3,(H,28,32)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQYRFKPOMHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step may involve the reaction of the triazole intermediate with a thiol or disulfide compound.
Attachment of the Propanamide Moiety: This can be done through amide bond formation using carboxylic acid derivatives and amines under coupling conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methoxy groups, potentially leading to deoxygenation or demethylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring is particularly relevant as it has been associated with antitumor activity. For instance, triazole derivatives have shown efficacy in inhibiting cell proliferation in breast cancer and leukemia models .
In vitro assays conducted by the National Cancer Institute (NCI) on related compounds have indicated promising results with mean growth inhibition rates suggesting that modifications to the triazole structure can enhance anticancer properties .
Antimicrobial Properties
Compounds featuring triazole and sulfanyl groups have been investigated for their antimicrobial potential. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit fungal growth . The presence of methoxy groups may also contribute to enhanced antimicrobial activity by improving solubility and penetration into microbial cells.
Drug Design and Development
The design of new drugs often involves creating molecular hybrids that combine effective pharmacophores. The structural features of 3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide make it a suitable candidate for further modifications aimed at optimizing its pharmacological profile. Computational methods such as quantitative structure–activity relationship (QSAR) modeling can be employed to predict the biological activity of new derivatives based on this compound's structure .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NCI Protocol Evaluation | The compound exhibited significant growth inhibition against various cancer cell lines with IC50 values indicating effective cytotoxicity. | Suggests potential as an anticancer agent requiring further clinical investigation. |
| Antimicrobial Testing | Related compounds demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. | Highlights potential use in treating bacterial infections resistant to conventional antibiotics. |
| QSAR Analysis | Structural modifications led to improved drug-like properties and increased biological activity predictions. | Provides a framework for designing more potent analogs based on the original structure. |
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or interacting with thiol groups in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
- Core Triazole Modifications: The target compound’s triazole ring is substituted with two 4-methoxyphenyl groups, differing from analogs like 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (), which replaces one methoxyphenyl with a chlorophenyl group. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to methoxy groups .
Side Chain Variations :
Physicochemical Properties
- highlights the role of hydrogen-bonding patterns in crystal packing, which could influence formulation stability .
- Molecular Weight and Lipophilicity :
- With a molecular weight >450 g/mol (estimated), the target compound is bulkier than simpler triazole-propanamides (e.g., 410.51 g/mol in ), possibly affecting bioavailability .
Biological Activity
The compound 3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide is a complex organic molecule that combines a triazole moiety with a methoxyphenyl group and a phenylethyl amide. This structure suggests potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activities associated with this compound, drawing on diverse research findings.
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of compounds containing the 1,2,4-triazole ring has been extensively studied. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:
- A study demonstrated that compounds similar to triazole derivatives showed effective inhibition against various bacteria such as E. coli, S. aureus, and P. aeruginosa .
- The compound's structural features suggest that it may interact with bacterial enzymes or cell membranes, potentially disrupting vital processes.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties:
- The triazole ring is a key component in many antifungal agents due to its ability to inhibit the synthesis of ergosterol in fungal cell membranes .
- Preliminary studies suggest that derivatives similar to the target compound could outperform traditional antifungal treatments against strains like Candida albicans .
Structure-Activity Relationship (SAR)
The effectiveness of triazole derivatives can often be attributed to their structural features:
- Methoxy Groups : The presence of methoxy groups enhances lipophilicity and can improve membrane permeability, leading to increased biological activity .
- Sulfur Moiety : The sulfanyl group may contribute to the compound's reactivity and interaction with biological targets .
Case Studies
- Antibacterial Screening : A series of triazole compounds were tested against a panel of bacterial strains. Results indicated that compounds with methoxy substitutions exhibited MIC values significantly lower than those of standard antibiotics .
- Antifungal Efficacy : In vitro tests against various fungal strains revealed that certain triazole derivatives showed enhanced efficacy compared to fluconazole, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
